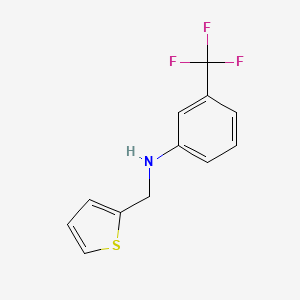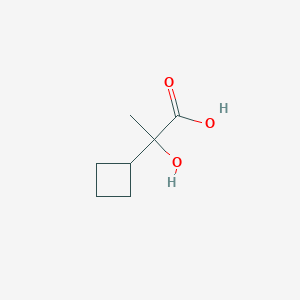
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H20N4O2 and its molecular weight is 276.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that this compound plays a crucial role in drug development.
Mode of Action
It’s known that the compound has shown promising results in preclinical studies.
Result of Action
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide are not fully understood yet. It is known that morpholinopyrimidine derivatives have been evaluated for their anti-inflammatory activity in macrophage cells . These compounds can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . They also dramatically reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase mRNA expression (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .
Cellular Effects
The cellular effects of this compound are not fully elucidated. Related morpholinopyrimidine derivatives have shown to influence cell function by inhibiting the inflammatory response . They decrease the amount of iNOS and COX-2 protein expression in macrophage cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Related compounds have shown a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them . This suggests that this compound might exert its effects at the molecular level through similar interactions.
Propriétés
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-10-8-13(18-4-6-20-7-5-18)17-12(16-10)9-15-14(19)11-2-3-11/h8,11H,2-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUULNSFHLWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate](/img/structure/B2996429.png)
![N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,6-dimethoxybenzamide](/img/structure/B2996430.png)


![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
![2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene](/img/structure/B2996442.png)
![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)





